molecular formula C10H6BrFN2OS2 B10916130 4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)thiophene-2-carbohydrazide

4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)thiophene-2-carbohydrazide

Cat. No.: B10916130
M. Wt: 333.2 g/mol
InChI Key: GXVXUQZOBFMVJB-YIXHJXPBSA-N
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Description

4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE typically involves multi-step reactions. One common method includes the condensation of 5-fluoro-2-thiophenecarboxaldehyde with 4-bromo-2-thiophenecarbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is unique due to its specific combination of bromine, fluorine, and thiophene moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H6BrFN2OS2

Molecular Weight

333.2 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C10H6BrFN2OS2/c11-6-3-8(16-5-6)10(15)14-13-4-7-1-2-9(12)17-7/h1-5H,(H,14,15)/b13-4+

InChI Key

GXVXUQZOBFMVJB-YIXHJXPBSA-N

Isomeric SMILES

C1=C(SC(=C1)F)/C=N/NC(=O)C2=CC(=CS2)Br

Canonical SMILES

C1=C(SC(=C1)F)C=NNC(=O)C2=CC(=CS2)Br

Origin of Product

United States

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